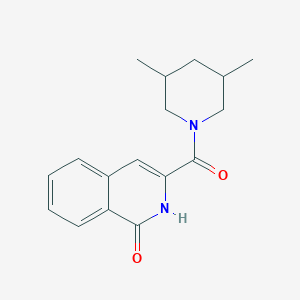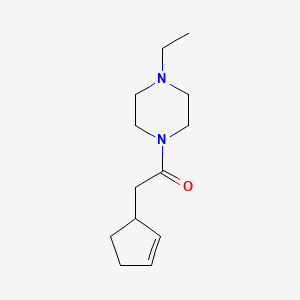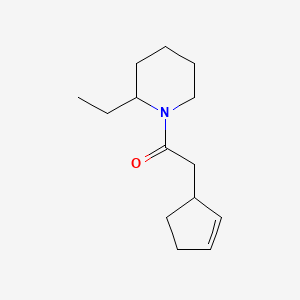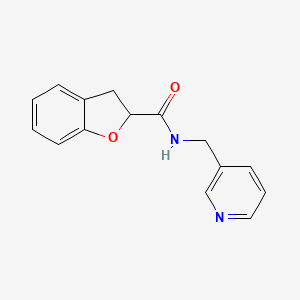
N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide, also known as PBD-150, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide acts as a selective inhibitor of the protein-protein interaction between the transcription factor STAT3 and the coactivator protein CBP. This interaction is critical for the activation of STAT3-mediated gene transcription, which is involved in various cellular processes such as cell proliferation, survival, and differentiation. By inhibiting this interaction, N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide can effectively block the downstream signaling pathway and prevent the activation of STAT3-mediated gene transcription.
Biochemical and Physiological Effects: N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects on cells and tissues. In cancer cells, N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide can induce cell cycle arrest and apoptosis by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. In inflammation, N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide can reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the activation of NF-κB and AP-1 signaling pathways. In neurodegenerative disorders, N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide can improve cognitive function and reduce neuroinflammation by inhibiting the activation of microglia and astrocytes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has several advantages for lab experiments such as its high potency and selectivity, its ability to penetrate the blood-brain barrier, and its low toxicity. However, there are also some limitations such as its poor solubility in water and its instability under acidic conditions.
Zukünftige Richtungen
There are several future directions for the research and development of N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide. One direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to explore the potential therapeutic applications of N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide in other diseases such as autoimmune disorders and viral infections. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide and to identify potential biomarkers for patient selection and monitoring.
Synthesemethoden
N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide can be synthesized through a multi-step process involving the reaction of pyridine-3-carboxaldehyde with 2,3-dihydro-1-benzofuran-2-carboxylic acid followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through purification with column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer, N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to inhibit the growth of various cancer cells by inducing cell cycle arrest and apoptosis. In inflammation, N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to improve cognitive function and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-15(17-10-11-4-3-7-16-9-11)14-8-12-5-1-2-6-13(12)19-14/h1-7,9,14H,8,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHDLASAWABGTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7515566.png)
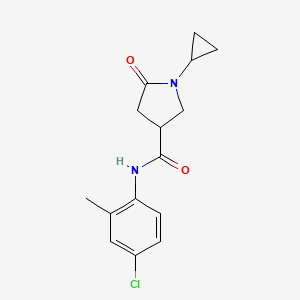
![2-[(3,4-Dimethylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515577.png)
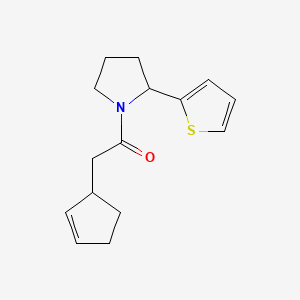
![N-[1-(1-benzofuran-2-yl)ethyl]propanamide](/img/structure/B7515591.png)
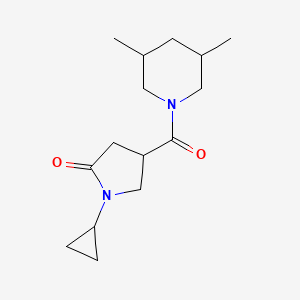
![(2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515600.png)
![Azepan-1-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515604.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B7515615.png)
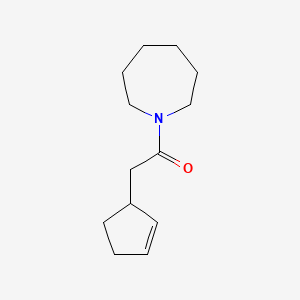
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7515630.png)
